

# BI 1265162 Clinical Trial Termination: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BI 1265162 |           |
| Cat. No.:            | B12386402  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the termination of the **BI 1265162** clinical trial. The content is tailored for an audience with a background in biomedical research and drug development.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **BI 1265162** Phase II clinical trial (BALANCE-CF<sup>™</sup> 1)?

A1: The Phase II clinical trial for **BI 1265162**, known as BALANCE-CF™ 1, was terminated due to futility.[1][2][3] An interim analysis of the study data revealed that the drug did not demonstrate a potential for clinically meaningful benefit in patients with cystic fibrosis (CF).[1] [3] Specifically, the trial met a pre-defined stopping rule based on the lack of significant improvement in primary endpoints.[1][3]

Q2: What specific endpoints were assessed, and what were the results that led to the trial's termination?

A2: The primary endpoints of the BALANCE-CF<sup>™</sup> 1 trial were the percentage predicted forced expiratory volume in 1 second (ppFEV<sub>1</sub>) and the lung clearance index (LCI).[1][3] At the interim futility analysis, the group receiving 200 µg of **BI 1265162** twice daily showed a numerical change in ppFEV<sub>1</sub> of -0.8% and a +2.1 unit change in LCI compared to the placebo group.[1][2]







[3] These results did not support a relevant clinical effect, leading to the decision to halt the trial.[1] Even with the inclusion of patients who had been recruited while the interim analysis was ongoing, the final results for the 200 µg twice-daily dose showed only a +1.5% difference in ppFEV1 versus placebo, which was not considered to be a supportive of a relevant clinical effect.[1][2][3]

Q3: Were there any safety concerns that contributed to the termination of the trial?

A3: No, the termination was not due to safety concerns. **BI 1265162** was found to be safe and well-tolerated in doses up to 200 µg twice daily.[3] Phase I trials in healthy volunteers also demonstrated that single and multiple doses of **BI 1265162** were well tolerated.[4][5] While some adverse events were reported in the Phase I and II trials, they were generally balanced between the treatment and placebo groups, and most were of mild to moderate intensity.[4][5]

Q4: What is the mechanism of action of **BI 1265162**?

A4: **BI 1265162** is an inhibitor of the epithelial sodium channel (ENaC).[1][2][4][6] In cystic fibrosis, the dysfunction of the CFTR protein leads to hyperactivation of ENaC, causing increased sodium and water absorption from the airway surface. This results in dehydrated mucus and impaired mucociliary clearance.[7] By inhibiting ENaC, **BI 1265162** was intended to restore airway surface liquid hydration and improve mucociliary clearance in a manner that is independent of the patient's specific CFTR mutation.[1][2][4]

## **Quantitative Data Summary**

The following table summarizes the key efficacy results from the interim and final analyses of the BALANCE- $CF^{TM}$  1 trial that led to its termination.



| Parameter             | BI 1265162 (200 μg<br>twice daily) | Placebo                  | Difference (95% CI)    |
|-----------------------|------------------------------------|--------------------------|------------------------|
| Interim Analysis      |                                    |                          |                        |
| Change in ppFEV1      | -0.8%                              | -0.8% (-6.6 to 4.9)[1]   |                        |
| Change in LCI (units) | +2.1                               | +2.1 (-2.4 to 6.5)[1][3] |                        |
| Final Analysis        |                                    |                          | _                      |
| Change in ppFEV1      | +0.5%                              | -1.0%                    | +1.5% (-3.5 to 6.5)[2] |

# Signaling Pathway and Experimental Workflow Epithelial Sodium Channel (ENaC) Inhibition in Cystic Fibrosis

The diagram below illustrates the intended mechanism of action of **BI 1265162** in the airway epithelium of individuals with cystic fibrosis.



Click to download full resolution via product page



Caption: Intended mechanism of **BI 1265162** in cystic fibrosis airways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Efficacy and safety of inhaled ENaC inhibitor BI 1265162 in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [BI 1265162 Clinical Trial Termination: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#reasons-for-bi-1265162-clinical-trial-termination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com